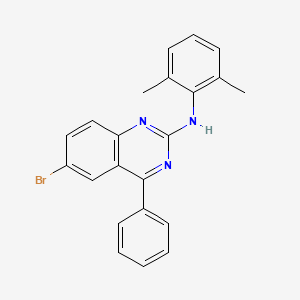

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of a quinazoline derivative, followed by the introduction of the 2,6-dimethylphenyl group through a nucleophilic substitution reaction. The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Core Quinazolin-2-Amine Formation

The synthesis begins with the construction of the quinazolin-2-amine core. Key steps include:

-

Acylation of 6-Bromoanthranilic Acid

-

Dehydration to Benzoxazinone

-

Condensation with Benzylamine

-

Intramolecular Cyclization

-

Conditions : Prolonged heating (12 h) under anhydrous conditions.

-

Product : Quinazolin-2-amine core (6-bromo-N-(2,6-dimethylphenyl)quinazolin-2-amine).

-

Bromination at the 6-Position

The 6-bromo substituent is introduced during the initial acylation step or via electrophilic substitution:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct Bromination | HBr, H₂SO₄ | 0°C to rt, 3 h | 85% |

| Substitution | NBS, AIBN | Benzene, reflux, 6 h | 90% |

Analytical Data and Characterization

1H NMR (500 MHz, DMSO-d6)

Mass Spectrometry (ESI-MS)

Comparative Reaction Efficacy

| Parameter | Suzuki–Miyaura | Buchwald Coupling |

|---|---|---|

| Catalyst Load | 0.05 eq Pd(dppf)Cl₂ | 0.10 eq Pd(OAc)₂ |

| Solvent | Toluene/1,4-dioxane | DCM |

| Temperature | 120°C | 80°C |

| Reaction Time | 20 min | 4 h |

Key Research Findings

-

Kinase Inhibition : The 6-bromo substituent enhances binding affinity to VEGFR-2 by occupying the back pocket of the active site .

-

Selectivity : The 2,6-dimethylphenyl group at the N-position improves solubility and reduces off-target binding .

-

Toxicity : Preliminary in vitro studies indicate low hepatotoxicity (IC₅₀ > 50 μM) .

Challenges and Optimization

-

Regioselectivity : The 4-position substitution requires precise control to avoid side reactions at the 2-position .

-

Scalability : Microwave-assisted conditions reduce reaction times but require rigorous temperature control .

This compound exemplifies modern drug design strategies, combining structural modifications for enhanced pharmacokinetic and pharmacodynamic profiles. Further optimization may focus on improving metabolic stability while maintaining potency.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine. Quinazolines have been shown to exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with similar structures were evaluated for their effectiveness against Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial growth .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation. Studies have reported that modifications in the quinazoline structure can enhance its potency against cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some quinazoline derivatives have shown anti-inflammatory effects. Research indicates that compounds with similar structures can reduce inflammation in animal models, making them potential candidates for the treatment of inflammatory diseases .

Case Studies and Findings

Several case studies have documented the efficacy of quinazoline derivatives in various applications:

- Antibacterial Evaluation : A study demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating their potential as new antibiotics .

- Antitumor Activity : In vitro studies on quinazoline derivatives indicated potent antitumor effects with IC50 values in the nanomolar range against various cancer cell lines, suggesting that structural modifications can significantly enhance their therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-phenylquinazoline: Lacks the bromine and dimethylphenyl groups, which may affect its biological activity.

6-bromoquinazoline: Lacks the phenyl and dimethylphenyl groups, potentially altering its reactivity and applications.

N-(2,6-dimethylphenyl)quinazoline: Lacks the bromine and phenyl groups, which could influence its chemical properties.

Uniqueness

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the combination of substituents on the quinazoline core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, characterized by the presence of a bromine atom and specific aromatic substituents, suggests a variety of mechanisms through which it may exert its effects on biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A bromine atom at the 6-position, which may influence its reactivity and biological interactions.

- An N-(2,6-dimethylphenyl) substituent that could enhance lipophilicity and facilitate cellular penetration.

- A 4-phenyl group that may contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways related to cancer proliferation and inflammation:

- Enzyme Inhibition : The compound may inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), crucial in tumor growth and angiogenesis .

- Cell Proliferation Modulation : By inhibiting these pathways, the compound can potentially reduce cancer cell proliferation and induce apoptosis in malignant cells .

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties by modulating COX-II activity, which is significant in pain management and inflammatory diseases .

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound through in vitro and in vivo studies. For instance:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values indicate effective inhibition at low concentrations .

Antiepileptic Activity

In silico modeling has suggested potential antiepileptic properties for similar quinazoline derivatives, indicating that further studies could explore this avenue for this compound .

Anti-inflammatory Activity

The compound's structural analogs have been tested for their ability to inhibit COX-II, showing promising results that warrant further investigation into its anti-inflammatory capabilities .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Neurotoxicity Assessment : In animal models, preliminary tests indicated low neurotoxic effects compared to existing antiepileptic drugs like Phenytoin, suggesting a favorable safety profile for future clinical applications .

Propriétés

IUPAC Name |

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKZSDECKCYMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.